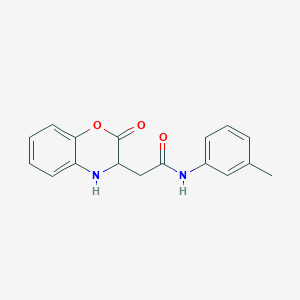
N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-5-isoxazolecarboxamide
描述
N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-5-isoxazolecarboxamide, commonly known as CIQ, is a chemical compound that has been used in scientific research for its potential therapeutic applications. CIQ is a synthetic compound that was first synthesized in the early 2000s and has since been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用机制
The mechanism of action of CIQ is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. Specifically, CIQ has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. CIQ has also been shown to bind to the sigma-1 receptor, which is involved in the modulation of various physiological processes, including pain perception, stress response, and neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CIQ are varied and depend on the specific context in which it is used. In general, CIQ has been shown to have anti-inflammatory, neuroprotective, and anti-cancer properties. Specifically, CIQ has been shown to reduce the production of pro-inflammatory cytokines, protect neurons from oxidative stress, and inhibit the growth of cancer cells in vitro.
实验室实验的优点和局限性
One of the main advantages of CIQ for lab experiments is its synthetic nature, which allows for precise control over its chemical properties and structure. Additionally, CIQ has been shown to have low toxicity and good stability, making it a suitable candidate for in vitro and in vivo experiments. However, one of the main limitations of CIQ for lab experiments is its relatively limited availability, as it is not commercially available and must be synthesized in-house.
未来方向
There are several future directions for research on CIQ, including:
- Further investigation of its mechanism of action, particularly with regard to its interaction with the sigma-1 receptor.
- Exploration of its potential therapeutic applications in a variety of disease contexts, including neurodegenerative diseases, cancer, and immunological disorders.
- Development of more efficient and scalable synthesis methods for CIQ, in order to increase its availability for research purposes.
- Investigation of potential drug-drug interactions with CIQ, particularly with regard to its potential interaction with other GSK-3β inhibitors or sigma-1 receptor agonists.
科学研究应用
CIQ has been studied for its potential therapeutic applications in a variety of scientific research fields, including neuroscience, cancer research, and immunology. In neuroscience, CIQ has been shown to have potential as a novel treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, CIQ has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In immunology, CIQ has been studied for its potential as an immunomodulatory agent, as it has been shown to modulate the activity of immune cells.
属性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4/c1-7-4-12(20-16-7)13(17)15-9-6-10(18-2)8(14)5-11(9)19-3/h4-6H,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMHXTKPNYPJFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669975 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-tert-butyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4649243.png)
![2-{[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4649253.png)
![1-ethyl-5-[1-(phenylsulfonyl)-2-pyrrolidinyl]-1H-pyrazole](/img/structure/B4649255.png)
![2-{1-(2-ethoxybenzyl)-4-[1-(2-fluorophenyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B4649263.png)
![3-[(3-bromobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4649277.png)

![4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B4649286.png)
![N-[3-(acetylamino)phenyl]-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetamide](/img/structure/B4649295.png)
![N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4649299.png)

![2-{1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4649313.png)
![(4-methoxy-2-methylphenyl)(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)methanone](/img/structure/B4649316.png)
![3-(1,3-benzodioxol-5-ylcarbonyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4649323.png)